PP1
PP1
PP1 is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases. It inhibits p56lck (IC50 = 5 nM), p59fynT (IC50 = 6 nM), Hck (IC50 = 20 nM), and Src (IC50 = 170 nM) without significantly affecting the activity of EGFR kinase (IC50 = 250 nM), JAK2 (IC50 = 50 µM), or ZAP-70 (IC50 ≥ 0.6 µM). PP1 inhibits anti-CD3-induced tyrosine phosphorylation of human T cells with an IC50 value of 600 nM. It exhibits antitumor activity by antagonizing both proliferation and the inhibition of apoptosis mediated by a stem cell factor/mast cell growth factor in hematopoietic and small cell lung cancer cell lines. PP1 also blocks TGF-β-mediated cellular responses by directly inhibiting type I TGF-β receptors (IC50 = 50 nM) in a manner unrelated to Src signaling.
PP1 is a potent and selective Src family protein tyrosine kinase inhibitor. PP1 effectively blocks TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PP1 blocks TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. PP1 was also found to potentiate tumor-suppressive effect of connexin 32 gene in renal cancer cells.
PP1 is a potent and selective Src family protein tyrosine kinase inhibitor. PP1 effectively blocks TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PP1 blocks TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. PP1 was also found to potentiate tumor-suppressive effect of connexin 32 gene in renal cancer cells.
Brand Name:
Vulcanchem
CAS No.:
172889-26-8
VCID:
VC0548118
InChI:
InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)
SMILES:
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C
Molecular Formula:
C16H19N5
Molecular Weight:
281.36 g/mol
PP1
CAS No.: 172889-26-8
Cat. No.: VC0548118
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | PP1 is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases. It inhibits p56lck (IC50 = 5 nM), p59fynT (IC50 = 6 nM), Hck (IC50 = 20 nM), and Src (IC50 = 170 nM) without significantly affecting the activity of EGFR kinase (IC50 = 250 nM), JAK2 (IC50 = 50 µM), or ZAP-70 (IC50 ≥ 0.6 µM). PP1 inhibits anti-CD3-induced tyrosine phosphorylation of human T cells with an IC50 value of 600 nM. It exhibits antitumor activity by antagonizing both proliferation and the inhibition of apoptosis mediated by a stem cell factor/mast cell growth factor in hematopoietic and small cell lung cancer cell lines. PP1 also blocks TGF-β-mediated cellular responses by directly inhibiting type I TGF-β receptors (IC50 = 50 nM) in a manner unrelated to Src signaling. PP1 is a potent and selective Src family protein tyrosine kinase inhibitor. PP1 effectively blocks TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PP1 blocks TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. PP1 was also found to potentiate tumor-suppressive effect of connexin 32 gene in renal cancer cells. |
|---|---|
| CAS No. | 172889-26-8 |
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) |
| Standard InChI Key | ZVPDNRVYHLRXLX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C |
| Appearance | Solid powder |
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